molecular formula C8H12O2 B14514508 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one CAS No. 62869-94-7

1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one

Katalognummer: B14514508
CAS-Nummer: 62869-94-7
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: ARLXDXCKTNVICG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one is an organic compound characterized by a cyclopentene ring attached to a hydroxypropanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentene with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via an aldol condensation, followed by dehydration to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using cyclopentene and propanal. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halides or amines.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Cyclopent-1-en-1-yl)propan-2-one
  • 1-(Cyclopent-1-en-1-yl)methanol
  • 1-(Cyclopent-1-en-1-yl)phenylamine

Comparison: 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one is unique due to the presence of both a cyclopentene ring and a hydroxypropanone group. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 1-(Cyclopent-1-en-1-yl)methanol lacks the ketone functionality, which may affect its reactivity and biological activity.

Eigenschaften

CAS-Nummer

62869-94-7

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

1-(cyclopenten-1-yl)-3-hydroxypropan-1-one

InChI

InChI=1S/C8H12O2/c9-6-5-8(10)7-3-1-2-4-7/h3,9H,1-2,4-6H2

InChI-Schlüssel

ARLXDXCKTNVICG-UHFFFAOYSA-N

Kanonische SMILES

C1CC=C(C1)C(=O)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.